OBP-801 is developed by Oncolys BioPharma, a biotechnology company based in Japan. It is classified as a histone deacetylase inhibitor (HDAC inhibitor) and is noted for its pluripotent epigenetic regulatory properties. The compound has been shown to have a much lower effective concentration compared to traditional HDAC inhibitors like suberoylanilide hydroxamic acid, valproic acid, and trichostatin A, making it a promising candidate for therapeutic applications in oncology and regenerative medicine.
The synthesis of OBP-801 involves several chemical processes typical for the production of small-molecule inhibitors. While specific synthetic pathways are proprietary, the general approach includes:
Technical details about the exact synthetic route remain confidential but are essential for large-scale production and quality control.
OBP-801 participates in several chemical reactions primarily through its interaction with histone deacetylases:
The mechanism of action of OBP-801 involves several key processes:
The physical and chemical properties of OBP-801 contribute significantly to its biological activity:
OBP-801 has shown promise in various scientific applications:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: